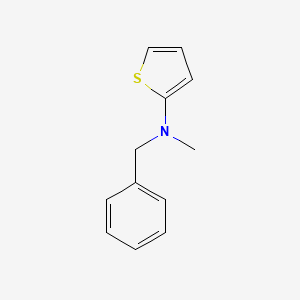

N-benzyl-N-methylthiophen-2-amine

Description

Properties

IUPAC Name |

N-benzyl-N-methylthiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-13(12-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYANNDLHWXYNGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methylthiophen-2-amine typically involves the N-methylation of secondary amines. One efficient method is the solvent-free ball milling technique, which uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent . This method is advantageous due to its high yield and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale mechanochemical processes, which minimize the use of solvents and reduce energy consumption. The use of vibrational ball mills allows for the rapid and efficient synthesis of tertiary N-methylated amine derivatives .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-methylthiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted thiophenes.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) are used under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have demonstrated that BMTA exhibits significant anti-inflammatory properties. For instance, a study published in 2023 investigated the effects of BMTA and its derivative on inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The findings indicated that BMTA effectively reduced the production of inflammatory cytokines such as TNF-α and IL-1β by inhibiting key signaling pathways including JNK and p38 MAPK. Additionally, it was shown to ameliorate colitis symptoms in rat models by reducing neutrophil infiltration and the severity of inflammation in colon tissues .

Case Study: Inflammatory Bowel Disease

- Model : 2,4-dinitrobenzenesulfonic acid (DNBS)-treated rats

- Findings :

- Reduced myeloperoxidase activity

- Decreased levels of inflammatory mediators

- No liver toxicity observed

| Parameter | Control | BMTA Treatment |

|---|---|---|

| Myeloperoxidase Activity | High | Low |

| TNF-α Levels | Elevated | Significantly Reduced |

| Liver Enzymes (AST, ALT) | Normal | Normal |

Antineoplastic Properties

BMTA has also been explored for its potential antineoplastic (anti-cancer) effects. The compound was shown to inhibit tumor growth in various cancer models, suggesting its utility in cancer therapy. A comparative analysis indicated that BMTA's structural modifications can enhance its binding affinity to specific receptors involved in tumor progression.

Case Study: Tumor Necrosis Factor Inhibition

- Model : THP-1 cell line

- Findings :

- Inhibition of TNF-α production

- Blockage of NF-κB signaling pathway

| Parameter | Control | BMTA Treatment |

|---|---|---|

| TNF-α Production | High | Significantly Reduced |

| NF-κB Activation | Active | Inhibited |

Neuropharmacological Insights

BMTA's interaction with serotonin receptors has been a focal point in neuropharmacology. Research indicates that compounds with N-benzyl substitutions, including BMTA, demonstrate enhanced binding affinity to the 5-HT2A receptor, which is implicated in various psychiatric disorders such as depression and schizophrenia. The structure-activity relationship studies show that modifications can lead to significant increases in receptor affinity and functional activity.

Case Study: Serotonin Receptor Binding

- Findings :

- High binding affinity for the 5-HT2A receptor

- Potential therapeutic implications for mood disorders

| Compound | Binding Affinity (nM) |

|---|---|

| BMTA | 0.29 |

| Comparison Compound | 0.074 |

Summary and Future Directions

The multifaceted applications of N-benzyl-N-methylthiophen-2-amine highlight its potential as a therapeutic agent across various medical fields. Its anti-inflammatory and anti-neoplastic properties, coupled with neuropharmacological benefits, position it as a promising candidate for further research and development.

Future studies should focus on:

- Long-term toxicity assessments

- Clinical trials to evaluate efficacy in humans

- Exploration of additional therapeutic targets

Mechanism of Action

The mechanism of action of N-benzyl-N-methylthiophen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic thiophene ring and amine functionality allow it to participate in various biochemical pathways. It can act as a ligand, binding to specific proteins and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-N-methylphenylamine: Similar structure but with a phenyl ring instead of a thiophene ring.

N-benzyl-N-methylpyrrole: Contains a pyrrole ring instead of a thiophene ring.

N-benzyl-N-methylfuran: Features a furan ring in place of the thiophene ring.

Uniqueness: N-benzyl-N-methylthiophen-2-amine is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific aromatic and heterocyclic characteristics.

Biological Activity

N-benzyl-N-methylthiophen-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities. The presence of the benzyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The compound's structural attributes are summarized in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring, benzyl group, methyl group | Anticancer, anti-inflammatory, antimicrobial |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies on similar compounds have shown their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable case study demonstrated that derivatives of this compound could sensitize lung cancer cells to apoptosis, suggesting a mechanism involving the modulation of key signaling pathways such as TGF-β and Akt-ERK pathways .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells stimulated by lipopolysaccharides (LPS). This effect appears to be mediated through the inhibition of MAPK signaling pathways, which are critical in the inflammatory response . A specific study highlighted that treatment with this compound significantly reduced inflammation in a rat model of colitis, demonstrating its therapeutic potential for inflammatory bowel disease (IBD) .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects. Compounds with similar thiophene structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

The biological activities of this compound can be attributed to its interaction with various molecular targets. For instance:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory process.

- Targeting Mycobacterium tuberculosis : Benzothiazole derivatives have been studied for their anti-tubercular activity by targeting DprE1, an enzyme essential for mycobacterial cell wall biosynthesis.

Case Study 1: Anti-cancer Activity

A study conducted on lung cancer cells (A549) treated with this compound derivatives showed a marked reduction in cell viability and increased apoptosis rates. The treatment also inhibited cell migration and invasion capabilities, indicating a potential role in cancer metastasis prevention .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats with induced colitis, administration of this compound significantly reduced markers of inflammation and tissue damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and improved mucosal integrity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-N-methylthiophen-2-amine?

A robust approach involves reductive amination using a Pd/NiO catalyst under hydrogen gas. For example, thiophen-2-amine can react with benzaldehyde and methylamine in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours, yielding the target compound . This method mirrors protocols for analogous amines like N-benzylnaphthalen-1-amine (84% yield) . Key steps include:

- Purification via filtration and solvent evaporation.

- Characterization using ¹H NMR (400 MHz, CDCl₃) to confirm substitution patterns on the thiophene ring and benzyl/methyl groups.

Q. How should researchers characterize the structural purity of this compound?

Combine multinuclear NMR spectroscopy (¹H, ¹³C) with high-resolution mass spectrometry (HRMS) . For crystallographic validation, use X-ray diffraction and refine structures via SHELX software (e.g., SHELXL for small-molecule refinement) . Assign peaks cautiously to distinguish regioisomers, particularly if substituents on the thiophene ring are ambiguous.

Q. What analytical techniques are critical for assessing compound purity?

- Thin-layer chromatography (TLC) for rapid reaction monitoring.

- High-performance liquid chromatography (HPLC) with UV detection to quantify impurities.

- Gas chromatography (GC) paired with mass spectrometry for volatile byproduct identification.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the Pd/NiO catalyst in synthesizing this compound?

Conduct kinetic isotopic experiments (e.g., D₂ vs. H₂) to probe hydrogenation steps. Use X-ray photoelectron spectroscopy (XPS) to analyze the catalyst’s surface oxidation state post-reaction. Compare turnover frequencies (TOFs) with alternative catalysts (e.g., Pt/C) to evaluate Pd/NiO’s selectivity for secondary amine formation .

Q. What strategies address regioselectivity challenges in thiophene functionalization?

Optimize directing groups (e.g., sulfonyl or acetyl) on the thiophene ring to control substitution patterns. For example, introduce a protecting group at the 5-position of thiophen-2-amine before benzylation/methylation. Alternatively, employ microwave-assisted synthesis to enhance reaction specificity and reduce side products .

Q. How can researchers evaluate the biological activity of this compound?

- Perform in vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive/-negative bacteria).

- Use molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes or kinases). Prioritize heteroaromatic ring systems (thiophene, benzyl) for their electron-rich properties, which may enhance binding to hydrophobic protein pockets .

Q. How should contradictory data on reaction yields be resolved?

Compare solvent polarity effects (e.g., dichloromethane vs. toluene) and temperature gradients (25°C vs. 50°C) to identify optimal conditions. For example, lower temperatures may favor imine intermediates in reductive amination, while higher temperatures risk byproduct formation . Validate findings with triplicate experiments and statistical analysis (e.g., ANOVA).

Q. What computational tools model the electronic properties of this compound?

Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Use molecular dynamics simulations to study conformational flexibility, particularly the rotation of the benzyl group relative to the thiophene ring. Software like Gaussian or ORCA is recommended .

Q. How can solubility limitations in aqueous media be overcome?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.